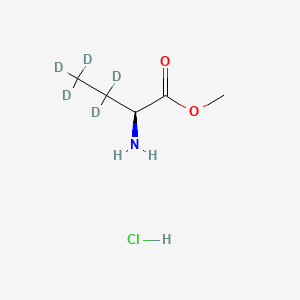
D-Glucose-6-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose-6-13C is a labeled form of D-glucose, where the carbon at the sixth position is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy. The molecular formula of this compound is 13CC5H12O6, and it has a molecular weight of 181.15 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-6-13C typically involves the incorporation of the carbon-13 isotope into the glucose molecule. One common method is the chemical synthesis starting from a carbon-13 labeled precursor. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the incorporation of the isotope at the desired position .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced techniques such as chromatography for purification and isotopic enrichment to achieve the desired isotopic purity .
化学反応の分析
Types of Reactions
D-Glucose-6-13C undergoes various chemical reactions similar to those of unlabeled D-glucose. These include:
Oxidation: Conversion to gluconic acid using oxidizing agents like glucose oxidase.
Reduction: Formation of sorbitol through catalytic hydrogenation.
Substitution: Formation of glycosides through reaction with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Glucose oxidase, oxygen, and water.
Reduction: Hydrogen gas and a metal catalyst such as nickel.
Substitution: Alcohols and acid catalysts like hydrochloric acid.
Major Products Formed
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Substitution: Glycosides.
科学的研究の応用
D-Glucose-6-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track glucose metabolism pathways.
Biology: Employed in NMR spectroscopy to study the structure and dynamics of biological molecules.
Medicine: Utilized in metabolic flux analysis to understand disease mechanisms and metabolic disorders.
Industry: Applied in the production of labeled compounds for research and development purposes.
作用機序
The mechanism of action of D-Glucose-6-13C is primarily based on its role as a metabolic tracer. When introduced into biological systems, it follows the same metabolic pathways as unlabeled glucose. The carbon-13 isotope allows for the tracking of glucose through various metabolic processes using techniques like NMR and mass spectrometry. This enables researchers to study glucose metabolism in detail and understand the molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
D-Glucose-1-13C: Labeled at the first carbon position.
D-Glucose-2-13C: Labeled at the second carbon position.
D-Glucose-13C6: Labeled at all six carbon positions.
Uniqueness
D-Glucose-6-13C is unique due to its specific labeling at the sixth carbon position, making it particularly useful for studies focusing on the metabolic pathways involving the sixth carbon of glucose.
特性
CAS番号 |
106032-62-6 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
181.15 g/mol |
IUPAC名 |
(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1 |
InChIキー |
WQZGKKKJIJFFOK-TUYNHWJXSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
異性体SMILES |
[13CH2]([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
同義語 |
6-13C-Glucose; D-[6-13C]Glucose; Glucose-6-13C; [6-13C]-D-Glucose; [6-13C]D-Glucose |
製品の起源 |
United States |
Q1: What is the significance of synthesizing D-Glucose-6-13C?
A1: this compound serves as a valuable tool for studying metabolic pathways. By incorporating the 13C isotope at a specific position, researchers can track the fate of glucose carbons as they undergo various transformations within biological systems []. This enables a deeper understanding of carbohydrate metabolism and related processes.
Q2: How does the study utilize this compound to investigate alkaline degradation of glucose?
A2: The research employed this compound, along with 1-13C-D-glucose and 1-13C-sodium lactate, to trace the movement of carbon atoms during glucose breakdown in hot alkaline conditions []. By analyzing the distribution of 13C in the resulting products (lactate, ethanol, carbonate, glycolate, acetate, and formate), the study revealed specific carbon exchange patterns and offered insights into the mechanisms involved in this degradation process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











